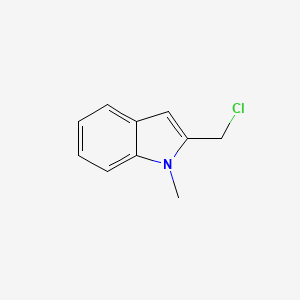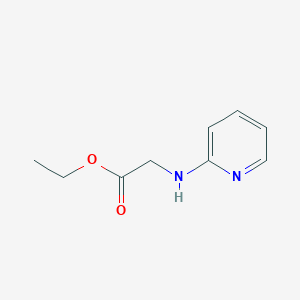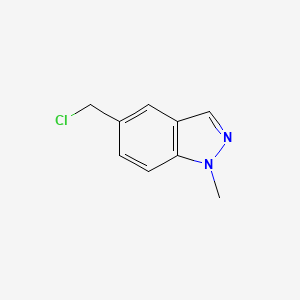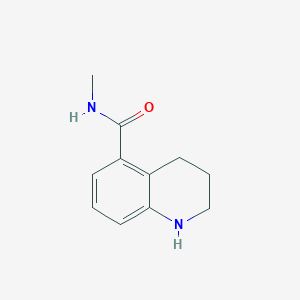
5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol: is an organic compound that belongs to the class of indanols It features a chloro and methyl substituent on the indanol ring, making it a unique compound with specific chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropionyl chloride and chlorobenzene.
Reaction with Aluminium Chloride: The reaction is carried out in the presence of aluminium chloride as a catalyst.
Sulfuric Acid Treatment: The intermediate product is then treated with sulfuric acid to yield the final compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes precise control of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminium hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted indanols depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Potential applications in drug development due to its unique chemical structure.
Industry:
- Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The chloro and methyl groups on the indanol ring influence its reactivity and binding affinity to various biological molecules. This compound may act by inhibiting specific enzymes or interacting with cellular receptors, leading to its observed biological effects .
類似化合物との比較
5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its biocidal properties.
1H-Inden-1-ol, 2,3-dihydro-: A similar indanol compound without the chloro and methyl substituents.
Uniqueness:
- The presence of both chloro and methyl groups on the indanol ring makes 5-Chloro-4-methyl-2,3-dihydro-1H-inden-1-ol unique in terms of its chemical reactivity and potential applications. These substituents can significantly alter the compound’s physical and chemical properties, making it distinct from other indanol derivatives.
特性
CAS番号 |
1956341-15-3 |
|---|---|
分子式 |
C10H11ClO |
分子量 |
182.64 g/mol |
IUPAC名 |
5-chloro-4-methyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H11ClO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4,10,12H,3,5H2,1H3 |
InChIキー |
GXJREBZOMFEMOI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1CCC2O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Methyl-2-azaspiro[4.5]decane-1,8-dione](/img/structure/B11910316.png)
![1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11910317.png)

![4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol](/img/structure/B11910331.png)
![1-Cyclopropyl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11910336.png)
